![molecular formula C16H24N2O B12624545 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde CAS No. 919088-02-1](/img/structure/B12624545.png)
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 4-methylpiperazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: A closely related compound with similar chemical properties.
4-(4-Methylpiperazin-1-yl)butan-1-amine: Another derivative with a different functional group.
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzaldehyde moiety with a 4-methylpiperazine group makes it a versatile compound for various applications .
Properties
CAS No. |
919088-02-1 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)butyl]benzaldehyde |
InChI |
InChI=1S/C16H24N2O/c1-17-10-12-18(13-11-17)9-3-2-4-15-5-7-16(14-19)8-6-15/h5-8,14H,2-4,9-13H2,1H3 |
InChI Key |
UYMGFBAPBDWEGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


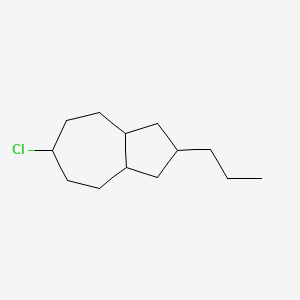
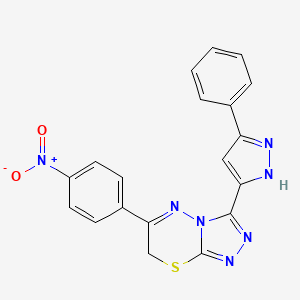
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
![4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-](/img/structure/B12624473.png)
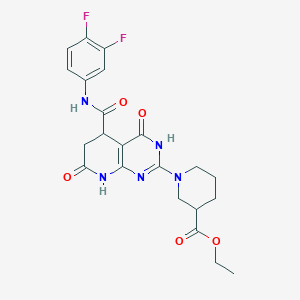

![(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12624489.png)

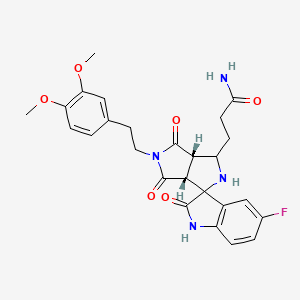
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12624513.png)

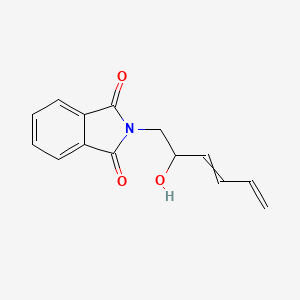
![4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12624533.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
